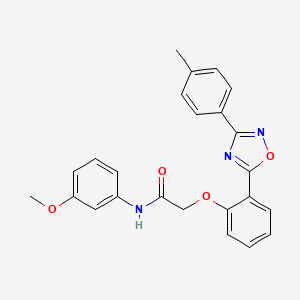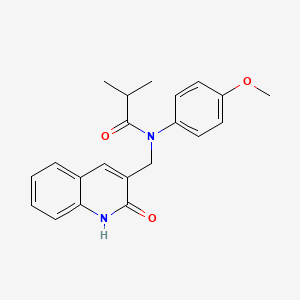
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMB-001 and is a member of the benzamide family. The purpose of
Mechanism of Action
The mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various proteins, including those that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Additionally, N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.
Future Directions
There are several future directions for the research of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide. One of the most promising directions is the development of this compound as a potential anti-cancer drug. Further studies are needed to determine the efficacy and toxicity profile of this compound in preclinical and clinical trials. Additionally, studies are needed to determine the potential applications of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide in other fields, such as neurodegenerative diseases and infectious diseases. Finally, studies are needed to further elucidate the mechanism of action of this compound and identify potential targets for drug development.
Synthesis Methods
The synthesis of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide is a multistep process that involves the use of various reagents and solvents. The first step involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-ethyl-1,2,4-oxadiazole-5-carbonyl chloride. The second step involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carbonyl chloride with 3-aminophenylboronic acid to form N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. The final step involves the reaction of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide with 4-methylbenzoyl chloride to form N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide.
Scientific Research Applications
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
properties
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-16-20-18(23-21-16)14-5-4-6-15(11-14)19-17(22)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYAZQKKJLZSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)







![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)